2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides designed for anti-inflammatory and anti-exudative applications. Its structure comprises:
- Triazole core: Substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a furan-2-yl moiety.
- Sulfanyl linker: Connects the triazole ring to the acetamide group.
- N-(4-Methylphenyl)acetamide: A para-methyl-substituted phenyl group enhances lipophilicity and binding affinity .
Synthesis: Prepared via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-methylphenyl)chloroacetamide in the presence of KOH, followed by recrystallization from ethanol .
Biological Activity: Demonstrates significant anti-exudative activity (AEA) at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-3-10-22-17(15-5-4-11-24-15)20-21-18(22)25-12-16(23)19-14-8-6-13(2)7-9-14/h3-9,11H,1,10,12H2,2H3,(H,19,23) |
InChI Key |
BJCWYBPZDRUVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl and triazole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Furan-2-yl Intermediate: This can be achieved through the catalytic conversion of biomass-derived compounds such as N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by further transformations.
Preparation of Triazole Intermediate: The triazole ring can be synthesized via cyclization reactions involving hydrazides and carbon disulfide.
Coupling Reaction: The furan and triazole intermediates are then coupled using a sulfanyl group, typically under mild conditions with the aid of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the sulfanyl group can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its triazole and furan moieties which are known to exhibit various biological activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, offering versatility in functional group transformations.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not well-documented. based on its structural components, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. The triazole ring, in particular, is known to bind to various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring, sulfanyl linker, and acetamide group. Below is a comparative analysis of analogs:
Spectroscopic and Crystallographic Data
- 1H NMR : The target compound’s spectra show characteristic peaks for furan (δ 6.3–7.6 ppm), allyl (δ 5.1–5.9 ppm), and methylphenyl (δ 2.3 ppm) groups, consistent with analogs .
- Crystallography : SHELX software (used for structural refinement of related compounds) confirms planar triazole rings and sulfanyl linker geometries critical for activity .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a furan ring, a triazole moiety, and a sulfanyl group, which are known to enhance reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.42 g/mol. The structural components contribute significantly to its biological properties. The presence of the triazole ring is particularly noteworthy as it is commonly associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
| SMILES String | C=CCn3c(SCc2ccc1ccccc1n2)nnc3c4ccco4 |
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess potent activity against various bacterial strains and fungi. The sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects against cancer. The compound of interest has been suggested as a potential lead structure for developing anticancer agents due to its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .
Anti-inflammatory Effects
The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism for anti-inflammatory agents. Compounds structurally related to the target molecule have shown varying degrees of COX inhibition, indicating potential anti-inflammatory activity .
Study on Antinociceptive Activity
A study focused on the antinociceptive activity of various triazole derivatives found that certain compounds exhibited significant pain-relieving effects comparable to standard analgesics like aspirin. The mechanisms involved include modulation of pain pathways and COX inhibition .
Evaluation of Antiviral Properties
In vitro studies have demonstrated that sulfanyltriazoles can overcome resistance in certain viral strains. For example, specific derivatives showed promising EC50 values against NNRTI-resistant mutants of HIV, suggesting a potential application in antiviral therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
